![molecular formula C13H20N2O B1362696 1-(3-Methoxy-benzyl)-[1,4]diazepane CAS No. 502142-36-1](/img/structure/B1362696.png)
1-(3-Methoxy-benzyl)-[1,4]diazepane
Overview
Description
1-(3-Methoxy-benzyl)-[1,4]diazepane is a synthetic compound that belongs to the class of benzodiazepine derivatives. It has a molecular weight of 220.31 and a molecular formula of C13H20N2O .
Molecular Structure Analysis
The molecular structure of 1-(3-Methoxy-benzyl)-[1,4]diazepane consists of a seven-membered diazepane ring with a methoxybenzyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Methoxy-benzyl)-[1,4]diazepane include a molecular weight of 220.31 and a molecular formula of C13H20N2O .Scientific Research Applications
Cancer Research
Compounds similar to “1-(3-Methoxy-benzyl)-[1,4]diazepane” have been studied for their potential in cancer treatment. For instance, certain derivatives have been shown to induce apoptosis in breast cancer cells through biological studies like acridine orange/ethidium bromide staining assay .
Antibiotic Potentiation
Research has indicated that 1-benzyl-1,4-diazepane can reduce the efflux of resistance nodulation cell division pumps in Escherichia coli, which can decrease the minimal inhibitory concentration of antibiotics like levofloxacin .
Synthetic Chemistry
The one-pot synthesis of benzo[b][1,4]diazepines involves a palladium-catalyzed carbonylative coupling of iodobenzene with terminal alkynes to afford key intermediates for further chemical synthesis .
Crystallography
Crystal structures of new 1,4-diazepines have been synthesized and characterized by X-ray crystallographic methods, which is crucial for understanding the molecular structure and properties .
Pharmaceutical Intermediates
Derivatives of 1,4-diazepane are important intermediates in the production of various pharmaceutical compounds. They can be synthesized through specific methods outlined in patents .
Chemical Cataloging
Certain 1,4-diazepane derivatives are cataloged for their relevance in scientific research and are available for purchase from chemical suppliers, indicating their utility in various research applications .
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-5-2-4-12(10-13)11-15-8-3-6-14-7-9-15/h2,4-5,10,14H,3,6-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLMGHXVUWMDGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-benzyl)-[1,4]diazepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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